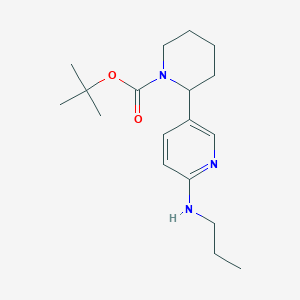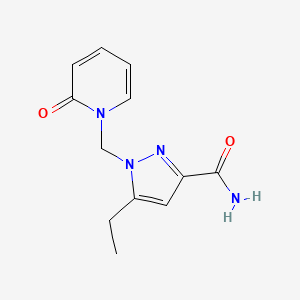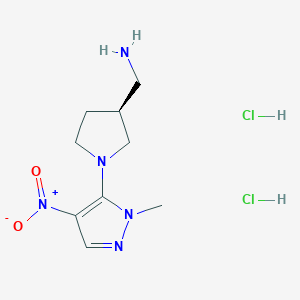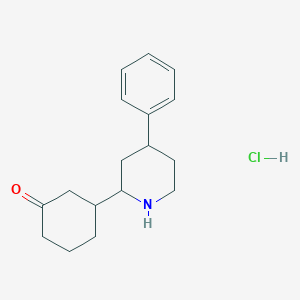
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(3-fluorophényl)-2-(pipéridin-1-yl)acétique est un composé organique qui présente un groupe fluorophényle et un groupe pipéridinyle liés à un fragment d’acide acétique. Les composés présentant de telles structures présentent souvent un intérêt en chimie médicinale en raison de leurs activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(3-fluorophényl)-2-(pipéridin-1-yl)acétique implique généralement les étapes suivantes :
Formation de l’intermédiaire fluorophényle : Ceci peut être réalisé par fluoration d’un précurseur phényle approprié.
Introduction du groupe pipéridinyle : Cette étape implique la réaction de l’intermédiaire fluorophényle avec la pipéridine dans des conditions appropriées, souvent en utilisant une base pour faciliter la réaction.
Addition du fragment d’acide acétique :
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe pipéridinyle.
Réduction : Les réactions de réduction pourraient cibler le groupe fluorophényle ou le fragment d’acide acétique.
Substitution : L’atome de fluor sur le cycle phényle peut être un site pour des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait donner une cétone ou un aldéhyde, tandis que la substitution pourrait introduire divers groupes fonctionnels sur le cycle phényle.
4. Applications de la recherche scientifique
L’acide 2-(3-fluorophényl)-2-(pipéridin-1-yl)acétique pourrait avoir plusieurs applications dans la recherche scientifique :
Chimie : Comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle pour l’étude des interactions récepteur-ligand en raison de ses caractéristiques structurales.
Médecine : Développement possible comme agent pharmaceutique, en particulier s’il présente une activité contre des cibles biologiques spécifiques.
Industrie : Utilisation dans la production de produits chimiques de spécialité ou comme intermédiaire dans la synthèse d’autres composés.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Possible development as a pharmaceutical agent, particularly if it shows activity against specific biological targets.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
Le mécanisme d’action dépendrait de la cible biologique spécifique. Par exemple, si le composé agit comme un inhibiteur enzymatique, il pourrait se lier au site actif de l’enzyme, empêchant la liaison du substrat et la catalyse subséquente. Les cibles moléculaires et les voies impliquées devraient être identifiées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(3-chlorophényl)-2-(pipéridin-1-yl)acétique : Structure similaire mais avec un atome de chlore au lieu de fluor.
Acide 2-(3-méthylphényl)-2-(pipéridin-1-yl)acétique : Structure similaire mais avec un groupe méthyle au lieu de fluor.
Unicité
La présence de l’atome de fluor dans l’acide 2-(3-fluorophényl)-2-(pipéridin-1-yl)acétique peut influencer considérablement ses propriétés chimiques, telles que sa réactivité et son activité biologique. Les atomes de fluor peuvent améliorer la lipophilie du composé, améliorant potentiellement sa capacité à traverser les membranes cellulaires et à interagir avec des cibles biologiques.
Propriétés
Formule moléculaire |
C13H16FNO2 |
|---|---|
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C13H16FNO2/c14-11-6-4-5-10(9-11)12(13(16)17)15-7-2-1-3-8-15/h4-6,9,12H,1-3,7-8H2,(H,16,17) |
Clé InChI |
PQKALXNDKBITMO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


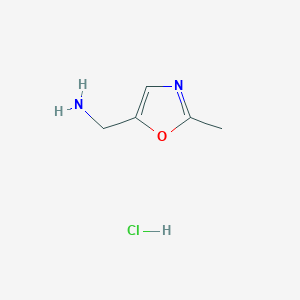


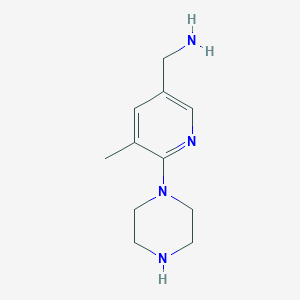

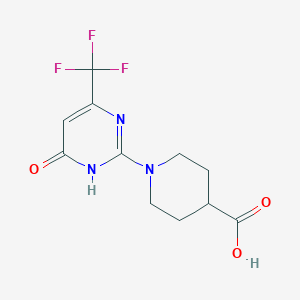
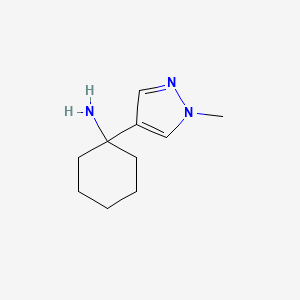
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
